Glycidyl acrylate

Catalog No.
S585746
CAS No.
106-90-1
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl acrylate

CAS Number

106-90-1

Product Name

Glycidyl acrylate

IUPAC Name

oxiran-2-ylmethyl prop-2-enoate

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2

InChI Key

RPQRDASANLAFCM-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1CO1

Solubility

10 to 50 mg/mL at 68.9° F (NTP, 1992)
Insoluble in wate

Synonyms

2,3-EPA, 2,3-epoxypropyl acrylate, glycidyl acrylate

Canonical SMILES

C=CC(=O)OCC1CO1

Coatings Technology

Polymer Chemistry

Bioactive Substances Immobilization

Biomedical Applications

Organic Synthesis and Composite Materials

Corrosion and Abrasion Resistance

    Application: Glycidyl acrylate contributes to corrosion and abrasion resistance, as well as optical improvement while contributing to low odor, color, and volatility.

Epoxy Functionalization

Reinforcement of Epoxy Resins

Glycidyl acrylate is an organic compound with the molecular formula C6H8O3C_6H_8O_3 and a molecular weight of approximately 128.13 g/mol. It is classified as a colorless to yellow liquid that is soluble in water at a concentration of about 55.3 g/L at 25 °C. The compound is characterized by its epoxy and acrylate functional groups, which contribute to its reactivity and utility in various applications. Glycidyl acrylate is known to be toxic, particularly if inhaled, ingested, or absorbed through the skin, and can cause skin and eye irritation upon contact .

Glycidyl acrylate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: GA is toxic by inhalation, ingestion, and skin absorption []. It can cause irritation to the skin, eyes, and respiratory system.
  • Flammability: GA is a combustible liquid with a flash point of 38 °C [].
  • Reactivity: GA can undergo exothermic polymerization if not properly inhibited. It can also react violently with oxidizing agents [].
Due to its reactive epoxy group. Key reactions include:

  • Epoxide Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles such as alcohols and amines, leading to the formation of glycidyl esters or amines.
  • Polymerization: Glycidyl acrylate can polymerize through free radical mechanisms, often utilized in the production of coatings, adhesives, and sealants.
  • Transesterification: This reaction involves the exchange of ester groups and can modify macromolecules, enhancing their properties for specific applications .

The biological activity of glycidyl acrylate has been studied primarily in terms of its toxicity and potential health effects. It is classified as a skin sensitizer and has been associated with allergic reactions upon dermal exposure. In vitro studies suggest that glycidyl acrylate may induce cytotoxic effects and has potential mutagenic properties due to its ability to form reactive metabolites like glycidol .

Glycidyl acrylate can be synthesized through several methods, including:

  • Reaction of Acrylic Acid with Epichlorohydrin: This method involves the reaction of acrylic acid with epichlorohydrin in the presence of a catalyst, typically under controlled temperature conditions.
  • Transesterification: This process can also involve the reaction between glycidol and acrylic acid, leading to the formation of glycidyl acrylate .

These methods allow for the production of glycidyl acrylate with varying degrees of purity and yield.

Glycidyl acrylate is widely used in various industrial applications due to its unique chemical properties:

  • Adhesives: It serves as a key component in formulating high-performance adhesives.
  • Coatings: Used in protective coatings that require durability and resistance to chemicals.
  • Sealants: Its reactivity allows for effective sealing applications in construction and automotive industries.
  • Polymer Production: Glycidyl acrylate is utilized in the synthesis of copolymers that enhance material properties for plastics and composites .

Studies on interactions involving glycidyl acrylate focus on its reactivity with biological molecules and other chemicals. For instance, research indicates that glycidyl acrylate can interact with proteins, potentially leading to modifications that affect protein function. Additionally, interactions with nucleophiles can result in significant changes in chemical behavior, impacting both its toxicity profile and utility in applications .

Glycidyl acrylate shares similarities with several other compounds, particularly those containing epoxy or acrylate functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
GlycidolC3H6O2A simple epoxide; precursor to glycidyl esters.
Glycidyl MethacrylateC6H10O3Similar structure; used in similar applications but has methacrylate functionality.
2-Hydroxyethyl MethacrylateC5H10O3Contains hydroxyl group; used in hydrophilic polymers.
Epoxy ResinsVariesBroad class of polymers with epoxy groups; used for coatings and adhesives.

Glycidyl acrylate is unique due to its combination of both epoxy and acrylate functionalities, which allows it to participate in diverse

Physical Description

Glycidyl acrylate is a light amber liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

0.4

Boiling Point

135 °F at 2 mm Hg (NTP, 1992)
57 °C @ 2 mm Hg

Flash Point

141 °F (NTP, 1992)
141 °F (61 °C) (open cup)

Vapor Density

4.4 (NTP, 1992) (Relative to Air)
4.4 (air= 1)

Density

1.1 (NTP, 1992)
1.1074 @ 20 °C/20 °C

Melting Point

Freezing point: -41.5 °C

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

106-90-1

Wikipedia

Glycidyl acrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

Acrylates can be prepared by ... dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkene nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/
Epichlorohydrin + acrylic acid (esterification)

General Manufacturing Information

2-Propenoic acid, 2-oxiranylmethyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/

Storage Conditions

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid & derivatives/

Dates

Modify: 2023-08-15

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